molecular formula C15H13ClN2O2S B5577758 methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B5577758
M. Wt: 320.8 g/mol
InChI Key: AZZSQZCOFLJCGC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound characterized by its unique molecular structure

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer tests. Its ability to interact with biological targets makes it a valuable tool in the study of disease mechanisms and the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications are being explored in the context of drug development. Its structural features and biological activities suggest that it could be used as a lead compound for the synthesis of new drugs targeting various diseases, such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound may find applications in the development of new materials and chemicals. Its unique properties and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and coatings, which have applications in various industries, including electronics, automotive, and construction.

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the wide range of activities observed for pyrrole derivatives, it could be of interest in various areas of medicinal chemistry . Further studies would be needed to explore its potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups in its structure allows for a wide range of transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including chlorinated, methylated, and pyrrolylated analogs. These derivatives can exhibit different biological activities and properties, making them valuable in research and development.

Mechanism of Action

The mechanism by which methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

  • This compound

  • This compound

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the chloro, methyl, and pyrrolyl groups. These features contribute to its unique reactivity and biological activity, distinguishing it from other thieno[2,3-b]pyridines and related compounds.

Properties

IUPAC Name

methyl 5-chloro-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-8-10-12(18-6-4-5-7-18)13(15(19)20-3)21-14(10)17-9(2)11(8)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZSQZCOFLJCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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